(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-(1H-indol-3-yl)propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-(1H-indol-3-yl)propanoicacid is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an indole ring, a tert-butoxycarbonyl (Boc) protecting group, and an amide linkage. This compound is often used in peptide synthesis and has applications in medicinal chemistry due to its structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-(1H-indol-3-yl)propanoicacid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino acid is then coupled with an indole derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Deprotection: The Boc protecting group is removed using an acid such as trifluoroacetic acid (TFA) to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated peptide synthesizers are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The indole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The amide linkage can be reduced to form amines under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced using appropriate catalysts.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Amines and reduced amide derivatives.
Substitution: Substituted indole compounds with various functional groups.
Scientific Research Applications
(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-(1H-indol-3-yl)propanoicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions with proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-(1H-indol-3-yl)propanoicacid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amide linkage can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- (2S)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-(1H-indol-3-yl)propanoicacid
- (2S)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-(1H-pyrrol-3-yl)propanoic acid
- (2S)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-(1H-pyridin-3-yl)propanoic acid
Comparison:
- Structural Differences: The primary difference lies in the heterocyclic ring (indole, pyrrole, pyridine) attached to the propanoic acid backbone.
- Reactivity: The indole ring in this compound offers unique reactivity compared to pyrrole and pyridine derivatives.
- Biological Activity: The indole derivative may exhibit distinct biological activities due to its ability to interact with specific protein targets differently than pyrrole and pyridine derivatives.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c1-18(2,3)26-17(25)20-10-15(22)21-14(16(23)24)8-11-9-19-13-7-5-4-6-12(11)13/h4-7,9,14,19H,8,10H2,1-3H3,(H,20,25)(H,21,22)(H,23,24)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPLZGOCZPJKHO-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.